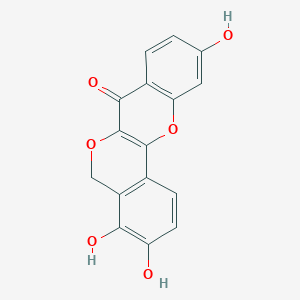
Mopanin
Description
Mopanin is a naturally occurring peltogynoid compound derived from the oxidation of mopanol, an isomer of (+)-peltogynol. It belongs to the flavonoid family and is structurally characterized by a chromophoric quinone methide group, which contributes to its distinct coloration and biological activity . This compound has been identified in species of the Peltogyne genus, such as P. porphyrocardia, and shares biosynthetic pathways with other peltogynoids like peltogynol and peltogynin. These compounds are primarily found in heartwood tissues, where they contribute to pigmentation and oxidative stress resistance .
Properties
CAS No. |
17093-84-4 |
|---|---|
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2 |
InChI Key |
RBBWOJZPSUZDBS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mopanin is part of a broader class of peltogynoid quinone methides. Below is a comparative analysis with three structurally and functionally related compounds: peltogynol, peltogynin, and peltomexicanin.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings:
Structural Differences: this compound and peltogynin are oxidation products of their respective precursors (mopanol and peltogynol) but differ in substitution patterns. This compound retains a quinone methide group, whereas peltogynin features additional ketone moieties . Peltomexicanin, isolated from P. mexicana, contains a unique dioxa-tetraphenone ring system, enhancing its stability compared to this compound .
Antioxidant Activity :
- Peltomexicanin exhibits the highest antioxidant activity (4.25 µmol TE/mg), likely due to its electron-donating hydroxyl groups and extended conjugation .
- This compound’s activity remains unquantified, but its structural similarity to peltogynin suggests comparable or slightly reduced efficacy due to fewer hydroxyl groups .
Biosynthetic Pathways :
- This compound and peltogynin are both derived via oxidative pathways but diverge in enzymatic specificity. Peltomexicanin’s biosynthesis involves additional oxygenation steps, contributing to its complex structure .
Applications: Peltomexicanin is utilized in natural dye production and antioxidant formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


